1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

Catalog No.
S1794696
CAS No.
108392-02-5
M.F
C39H73NaO8P
M. Wt
724.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

CAS Number

108392-02-5

Product Name

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt

Molecular Formula

C39H73NaO8P

Molecular Weight

724.0 g/mol

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1

InChI Key

KHDHADSEKGCPKW-ZBFGHDQJSA-N

SMILES

Array

1,2-Dioleoyl-sn-glycero-3-PA is a phospholipid containing the long-chain (18:1) fatty acid oleic acid inserted at the sn-1 and sn-2 positions. It has been used in the generation of micelles, liposomes, and other artificial membranes.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is a sodium salt of modified lipid which has phosphatidic acid group as the backbone.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is an anionic lipid.

1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt (DOPA, CAS 108392-02-5) is a synthetic, unsaturated anionic phospholipid widely utilized in advanced lipid nanoparticle (LNP) formulations, targeted drug delivery, and membrane biophysics [1]. Characterized by its two 18-carbon oleoyl chains and a small, highly charged phosphate headgroup, DOPA adopts a cone-shaped geometry that naturally induces negative membrane curvature [2]. In procurement and industrial scale-up contexts, DOPA is primarily selected for its fluid-phase behavior at room temperature and its exceptional ability to chelate divalent cations like calcium. These properties make it a cornerstone excipient for manufacturing asymmetric lipid-calcium-phosphate (LCP) nanoparticles and fusogenic liposomes designed for nucleic acid or small-molecule delivery [1].

Substituting DOPA with generic anionic lipids (such as DOPS) or saturated phosphatidic acids (such as DPPA) frequently leads to formulation failure or severe process incompatibility [1]. For instance, replacing DOPA with DPPA drastically increases the lipid's phase transition temperature from -4 °C to 67 °C, precluding the room-temperature extrusion required to protect heat-labile payloads like mRNA or delicate proteins from thermal degradation [2]. Furthermore, substituting DOPA with zwitterionic lipids like DOPC eliminates the critical electrostatic interactions required to template calcium phosphate nanoshells, resulting in the complete failure of LCP nanoparticle assembly and subsequent payload leakage during manufacturing [1].

Room-Temperature Extrusion Compatibility via Low Phase Transition Temperature

DOPA features two unsaturated oleoyl (18:1) chains, resulting in a significantly lower phase transition temperature (Tm = -4 °C) compared to its saturated counterpart DPPA (16:0 PA, Tm = 67 °C) [1]. In liposome manufacturing, extrusion must be performed above the lipid's Tm to ensure fluid-phase dynamics and prevent membrane rupture. The low Tm of DOPA enables room-temperature or cold extrusion, which is strictly required when encapsulating heat-sensitive therapeutics such as mRNA, proteins, or volatile small molecules that would rapidly degrade at the >67 °C temperatures required for DPPA processing [1].

Evidence DimensionPhase Transition Temperature (Tm)
Target Compound Data-4 °C (DOPA, 18:1 PA)
Comparator Or Baseline67 °C (DPPA, 16:0 PA)
Quantified Difference71 °C reduction in required processing temperature
ConditionsPure lipid model membranes

Allows buyers to formulate anionic liposomes at room temperature, preserving the integrity of heat-liable active pharmaceutical ingredients (APIs) during extrusion.

Superior Templating for Calcium Phosphate (CaP) Nanoshells

The highly charged, small phosphate headgroup of DOPA serves as an optimal inner leaflet template for lipid-calcium-phosphate (LCP) nanoparticles. Studies demonstrate that DOPA directly interacts with calcium ions to nucleate stable CaP cores (25-30 nm) in microemulsions, whereas neutral lipids like DOPC fail to electrostatically drive this precipitation [1]. Furthermore, compared to DPPA, DOPA-templated LCPs yield significantly more monodisperse nanoparticles due to the fluid nature of the 18:1 chains during the solvent exchange and coating process [2].

Evidence DimensionCaP core nucleation and nanoshell monodispersity
Target Compound DataForms highly monodisperse 25-30 nm hollow CaP cores
Comparator Or BaselineDOPC (fails to template) / DPPA (yields polydisperse aggregates)
Quantified DifferenceEnables stable, monodisperse asymmetric LCP-II formulation where neutral or saturated analogs fail
ConditionsWater/oil microemulsion followed by solvent exchange

Essential for procuring the right inner-leaflet lipid when manufacturing targeted siRNA or STING-agonist lipid-calcium-phosphate nanoparticles.

High-Affinity Induction of Protein Conformational Changes

DOPA's unique cone shape and anionic charge density make it highly effective at inducing functional conformational changes in specific membrane proteins compared to other anionic or neutral lipids. In steady-state fluorescence quenching assays of human neutrophil flavocytochrome b, DOPA demonstrated an apparent dissociation constant (Kd) of 14 µM, outperforming shorter-chain saturated PAs like 8:0 PA (Kd = 21 µM) [1]. Neutral lipids such as DOPC and DOPE showed no measurable relaxation of fluorescence quenching under identical conditions, confirming the absolute requirement of the PA headgroup[1].

Evidence DimensionApparent Kd for protein conformational change induction
Target Compound Data14 ± 5 µM (DOPA)
Comparator Or Baseline21 ± 4 µM (8:0 PA) / No binding (DOPC)
Quantified Difference~33% higher affinity than 8:0 PA; absolute requirement over neutral lipids
ConditionsSteady-state fluorescence quenching of CCB-mAb 44.1:Cyt b complex

Validates DOPA as the necessary reagent for in vitro reconstitution assays requiring specific anionic lipid-protein allosteric activation.

Lipid-Calcium-Phosphate (LCP) Nanoparticle Manufacturing

DOPA is the optimal inner-leaflet lipid for templating hollow CaP cores used in the delivery of siRNA, STING agonists, and other water-soluble immunomodulators, providing necessary electrostatic calcium binding that neutral lipids lack [1].

Cold-Extrusion Liposome Formulation for Heat-Labile APIs

Ideal for encapsulating heat-sensitive active pharmaceutical ingredients (e.g., mRNA, peptides) where the liposome formulation must remain fluid and be extruded at or below room temperature, a process impossible with saturated analogs like DPPA [2].

In Vitro Membrane Protein Reconstitution Assays

Serves as a critical anionic boundary lipid for reconstituting and assaying proteins that require negative membrane curvature and specific phosphate-headgroup interactions for allosteric activation, such as cytochrome b and mTOR complexes[3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

723.49407556 Da

Monoisotopic Mass

723.49407556 Da

Heavy Atom Count

49

Dates

Last modified: 08-15-2023

Explore Compound Types